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6-Amino-5-(methylamino)-1,2,4-triazin-3-ol

GPCR binding adenosine receptor pharmacology ligand-receptor interaction

Sourcing exact-substitution 1,2,4-triazin-3-ols for SAR campaigns often introduces uncontrolled variables that compromise reproducibility. 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol provides a validated, chemically tractable scaffold with measured adenosine receptor binding (A3 Ki = 1,810 nM; A2a Ki = 4,360 nM). - Enables clean SAR pairing with the 6-methyl analog to isolate hydrogen-bond donor effects. - Defined donor-acceptor topology for molecular-recognition and computational docking studies. - Offered with verified substitution pattern, ensuring experimental consistency and supply-chain reliability.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
Cat. No. B13114696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-5-(methylamino)-1,2,4-triazin-3-ol
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCNC1=NC(=O)NN=C1N
InChIInChI=1S/C4H7N5O/c1-6-3-2(5)8-9-4(10)7-3/h1H3,(H2,5,8)(H2,6,7,9,10)
InChIKeyNGXJZYWLDHKWPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-5-(methylamino)-1,2,4-triazin-3-ol: Molecular Profile


6-Amino-5-(methylamino)-1,2,4-triazin-3-ol is a functionalized 1,2,4-triazin-3-ol heterocyclic compound characterized by the presence of both an amino (-NH2) group at position 6 and a methylamino (-NH(CH3)) group at position 5 on the triazine ring, with a molecular formula of C5H8N4O and molecular weight of 140.14 g/mol [1]. As a 1,2,4-triazine derivative, this compound belongs to a class of heterocycles that has demonstrated diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antimalarial properties, with 6-azacytosine and 6-azauracil as notable examples bearing the same heterocyclic core [2]. The compound's specific substitution pattern—the juxtaposition of an amino group and a methylamino group on adjacent carbons of the triazine ring—establishes a unique hydrogen-bonding topology that fundamentally governs its target recognition and biological profile, providing a basis for structure-activity relationship (SAR) exploration in medicinal chemistry campaigns.

Adenosine receptor studies Reported binding to A3 and A2a receptors supports GPCR ligand discovery workflows.
SAR probe pair Enables isolation of 6-amino hydrogen-bond donor contribution versus 6-methyl analog.
Heterocycle diversification Functionalized triazin-3-ol scaffold suitable for medicinal chemistry library expansion.

Substitution-Dependent Activity of 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol


1,2,4-Triazin-3-ol derivatives are not interchangeable building blocks for medicinal chemistry or biochemical probe development. The specific substitution pattern on the triazine ring—particularly the nature and position of amino and alkylamino groups—fundamentally dictates the compound's hydrogen-bonding capacity, electronic distribution, and steric presentation to biological targets [1]. Even minor structural modifications, such as replacing the 6-amino group with a methyl group (yielding 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol) or altering the N(5) substituent to a 2-hydroxyethyl or 2-methoxyethyl group, produce compounds with measurably distinct physicochemical properties, receptor binding profiles, and consequently divergent biological activities [2]. Furthermore, the triazine ring's position within the broader nucleoside analog landscape—including 6-azauridine-based inhibitors of OMP decarboxylase and 5-aza-7-deazaguanine nucleosides with activity against herpes simplex virus and flaviviruses [3]—underscores that the heterocyclic core alone does not confer activity; rather, it is the precise arrangement of substituents that determines target engagement and functional outcome. Therefore, procurement of a generic triazine without verification of the exact 6-amino-5-(methylamino) substitution pattern introduces uncontrolled variables that can invalidate SAR hypotheses and compromise experimental reproducibility.

6-Methyl analog
Replacing the 6-amino group with methyl removes a key hydrogen-bond donor, potentially altering receptor binding profiles.
5-Substituted triazin-3-ols
Different side-chain donor/acceptor patterns shift target engagement away from adenosine receptors.
Triazine nucleosides
Nucleoside analogs target viral enzymes, not GPCRs; cannot substitute for adenosine receptor ligand studies.

6-Amino-5-(methylamino)-1,2,4-triazin-3-ol vs. Structural Analogs


Adenosine A3 Receptor Binding vs. Triazine Nucleosides

6-Amino-5-(methylamino)-1,2,4-triazin-3-ol demonstrates measurable binding to the human adenosine A3 receptor with a Ki value of 1,810 nM, and to the adenosine A2a receptor with a Ki of 4,360 nM [1]. This binding profile stands in contrast to structurally divergent 1,2,4-triazine nucleosides that target viral polymerases or OMP decarboxylase rather than GPCRs, indicating that the specific 6-amino-5-(methylamino) substitution directs target engagement toward adenosine receptor pharmacology. The affinity data provide a quantitative benchmark for evaluating this compound as a starting point for adenosine receptor modulator development.

A3 Receptor Ki
Class-level
Ki = 1,810 nM (A3)
Ki = 4,360 nM (A2a)
Supports adenosine receptor ligand profiling.
Displacement assays in CHO/HEK293 cells.
GPCR binding adenosine receptor pharmacology ligand-receptor interaction

6-Amino vs. 6-Methyl Substitution: Physicochemical Impact

A direct structural comparison between 6-amino-5-(methylamino)-1,2,4-triazin-3-ol and its closest commercially documented analog, 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol, reveals a critical functional group difference at position 6 [1]. The amino group (-NH2) in the target compound introduces hydrogen-bond donor capacity and alters electronic distribution relative to the methyl group (-CH3) in the analog, which is hydrophobic and non-hydrogen-bonding. Both compounds share identical molecular weight (140.14 g/mol) and the same 5-(methylamino) substitution, isolating the 6-position as the sole variable, making this pair an ideal SAR probe pair.

6-NH2 vs. 6-CH3
Head-to-head
-NH2 donor vs. -CH3 hydrophobic
Isolates H-bond donor contribution at position 6.
Identical MW (140.14) and 5-substitution.
medicinal chemistry structure-activity relationship heterocyclic chemistry

Hydrogen-Bonding Topology vs. 5-Substituted Analogs

The target compound's substitution pattern—an amino group at C(6) and a methylamino group at N(5)—establishes a specific hydrogen-bonding topology that distinguishes it from other 5-substituted 1,2,4-triazin-3-ols. Documented analogs such as 5-[(2-hydroxyethyl)amino]-1,2,4-triazin-3-ol , 5-((2-methoxyethyl)amino)-1,2,4-triazin-3-ol , and 5-amino-6-methyl-1,2,4-triazin-3-ol [1] each present different hydrogen-bond donor/acceptor arrays and steric profiles. The target compound uniquely combines an N(5)-methylamino group (secondary amine; one H-bond donor, one acceptor) with a C(6)-amino group (primary amine; two H-bond donors), whereas analogs feature 2-hydroxyethyl (alcohol donor), 2-methoxyethyl (ether acceptor only), or reversed amino/methyl positioning.

H-Bond Topology
Class-level
3 H-bond donors (2 from NH2, 1 from NHCH3)
Defines unique molecular recognition array.
Adjacent donor pattern not present in 5-substituted analogs.
molecular recognition ligand design computational chemistry

Triazine Antiviral Activity Landscape

1,2,4-Triazine derivatives have demonstrated antiviral activity across multiple viral families with structure-dependent potency profiles. Novel 1,2,4-triazine nucleosides assessed against Coxsackie B virus and Hepatitis A virus (HAV-10) showed compound 6 being equipotent to ribavirin against HAV-10 [1]. In a separate series, eight out of 23 dihydrotriazine compounds were active against influenza B virus with EC50 values in the range of 0.19–39 μM, with the most potent compound (EC50 = 0.19 μM) demonstrating a selectivity index of 268 [2]. 5-Aza-7-deazaguanine nucleoside derivatives—containing an imidazo[1,2-a]-s-triazine core—have shown marked antiviral activity in vitro against herpes simplex virus [3] and were evaluated for inhibition of BVDV, YFV, and WNV replication [4]. These class-level data establish that triazine-containing compounds can achieve sub-micromolar antiviral potency, but activity is highly dependent on precise substitution pattern and nucleoside versus non-nucleoside architecture.

Antiviral Class Landscape
Class-level
Sub-μM EC50 reported for some triazine nucleosides
Triazine core alone does not predict activity profile.
Target compound binds GPCRs, not direct antiviral target.
antiviral drug discovery nucleoside analogs RNA virus inhibition

Research Applications of 6-Amino-5-(methylamino)-1,2,4-triazin-3-ol


A3 Adenosine Receptor Ligand Discovery

With documented binding affinity to the human adenosine A3 receptor (Ki = 1,810 nM) and adenosine A2a receptor (Ki = 4,360 nM) [1], 6-amino-5-(methylamino)-1,2,4-triazin-3-ol serves as a validated starting point for adenosine receptor ligand discovery programs. The compound provides a chemically tractable scaffold for SAR expansion aimed at improving A3 selectivity and potency, with the added benefit of modest A2a binding for selectivity profiling. This binding data positions the compound for use in GPCR screening panels, computational docking studies, and as a reference ligand for developing novel adenosine receptor modulators.

6-Amino vs. 6-Methyl SAR for Hydrogen Bonding

The direct structural comparator 6-methyl-5-(methylamino)-1,2,4-triazin-3-ol [1] enables a clean SAR investigation isolating the contribution of the 6-amino hydrogen-bond donor to biological activity. At identical molecular weight (140.14 g/mol) and with the same 5-(methylamino) substitution, the only variable is the 6-position functional group. Researchers can procure both compounds to conduct paired biochemical and cellular assays, definitively attributing any observed differences in target binding, cellular activity, or ADME properties to the presence of the hydrogen-bond-donating amino group versus the hydrophobic methyl group.

Triazine Scaffold Diversification in Screening Libraries

As a functionalized 1,2,4-triazin-3-ol with a unique combination of 6-amino and 5-methylamino substituents, this compound expands the accessible chemical space in heterocyclic compound libraries for high-throughput screening. The 1,2,4-triazine class has demonstrated diverse bioactivities, including antimicrobial and anti-inflammatory properties [1], and the target compound's specific substitution pattern provides an entry point for library synthesis through further functionalization at the amino and methylamino positions. Its incorporation into screening decks enables exploration of adenosine receptor pharmacology and potentially other GPCR targets not interrogated by existing triazine-containing libraries.

Hydrogen-Bonding Network Modeling

The compound's unique hydrogen-bonding topology—featuring a primary amino group at C(6) (two H-bond donors) adjacent to a secondary methylamino group at N(5) (one H-bond donor, one acceptor)—makes it a valuable probe for studying molecular recognition in protein-ligand interactions [1]. Computational chemists and structural biologists can use this compound to model how adjacent hydrogen-bond donor arrays influence binding pose, target selectivity, and ligand efficiency. The compound's relatively low molecular weight (140.14 g/mol) and defined donor-acceptor pattern provide an ideal system for force field validation and binding free energy calculations.

Application
Selection Property
Validation Focus
A3 adenosine receptor ligand screening
Reported A3/A2a binding affinity context
A3 selectivity and potency profiling
Hydrogen-bond donor SAR probe pair
6-Position functional group identity
Paired assay to isolate H-bond contribution
Heterocyclic library diversification
6-Amino-5-methylamino substitution pattern
Library synthesis and GPCR screening expansion
Molecular recognition modeling
Adjacent H-bond donor array
Binding pose prediction and force field validation
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